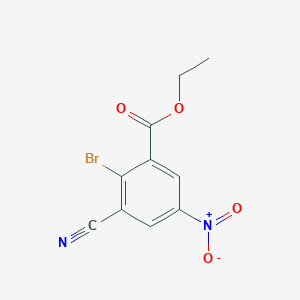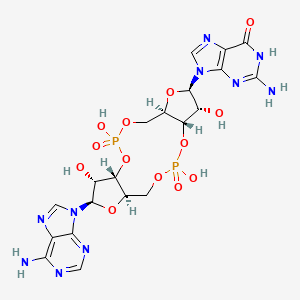
4-(4-Bromophenyl)piperidin-2-one
Descripción general
Descripción
“4-(4-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, has been a subject of research in the pharmaceutical industry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)piperidin-2-one” includes a piperidin-2-one ring attached to a bromophenyl group . The average mass of the molecule is 240.140 Da, and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
-
Pharmaceutical Applications
- Field : Pharmaceutical Industry
- Application Summary : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Synthesis of Piperidin-2-one Salts
- Field : Organic Chemistry
- Application Summary : A novel four-component diastereoselective synthesis of piperidin-2-one salts containing a quaternized pyridine unit is reported .
- Methods of Application : The Michael–Mannich cascade was conducted using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol .
- Results or Outcomes : This method provides a new way to synthesize piperidin-2-one salts .
- Synthesis of Brorphine
- Field : Pharmaceutical Industry
- Application Summary : “4-(4-Bromophenyl)piperidin-2-one” is used in the synthesis of Brorphine , a highly potent synthetic opioid that has been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 .
- Methods of Application : The exact synthesis method of Brorphine is not specified in the source, but it’s likely to involve complex organic chemistry reactions .
- Results or Outcomes : Brorphine acts as a full mu-opioid receptor agonist which would likely result in opioid-like pharmacological effects and has a potency greater than morphine . Brorphine users have reported similar opioid-like effects including euphoria and dependence .
-
Synthesis of New Psychoactive Substances
- Field : Pharmaceutical Industry
- Application Summary : “4-(4-Bromophenyl)piperidin-2-one” is used in the synthesis of new psychoactive substances . These substances are designed to mimic the effects of traditional illicit drugs such as cannabis, ecstasy, cocaine, and LSD .
- Methods of Application : The exact synthesis method of these new psychoactive substances is not specified in the source, but it’s likely to involve complex organic chemistry reactions .
- Results or Outcomes : These new psychoactive substances have been seen in an increasing number of detections in seized drug samples and forensic casework since 2019 .
-
Synthesis of Central Nervous System Depressants
- Field : Pharmaceutical Industry
- Application Summary : Compounds belonging to this opioid sub-class were first established by Janssen Pharmaceuticals to be central nervous system depressants with morphine-like, analgesic activity .
- Methods of Application : The exact synthesis method of these central nervous system depressants is not specified in the source, but it’s likely to involve complex organic chemistry reactions .
- Results or Outcomes : These central nervous system depressants have been used in the treatment of various conditions, including pain and anxiety .
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs, and their synthesis has been a significant part of the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(4-bromophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNIFCNDOFVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1449607.png)
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)


![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)